molecular formula C13H16FN3 B11733266 N-benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine

N-benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B11733266
M. Wt: 233.28 g/mol
InChI Key: CYUWGSXSZQVXJK-UHFFFAOYSA-N
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Description

N-benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is a fluorinated pyrazole derivative characterized by a benzyl group attached to the amine nitrogen, a 2-fluoroethyl substituent at position 1 of the pyrazole ring, and a methyl group at position 3. Fluorine’s electronegativity and small atomic radius enhance metabolic stability and lipophilicity, while the benzyl group may improve receptor-binding affinity .

Properties

Molecular Formula

C13H16FN3

Molecular Weight

233.28 g/mol

IUPAC Name

N-benzyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C13H16FN3/c1-11-9-16-17(8-7-14)13(11)15-10-12-5-3-2-4-6-12/h2-6,9,15H,7-8,10H2,1H3

InChI Key

CYUWGSXSZQVXJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)CCF)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine typically involves the reaction of benzylamine with 2-fluoroethyl bromide in the presence of a base, followed by cyclization with hydrazine and subsequent methylation. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Methoxy Groups

A key analog is 1-(2-methoxyethyl)-4-methyl-1H-pyrazol-5-amine (Fig. 1), which replaces the 2-fluoroethyl group with a 2-methoxyethyl moiety.

Property N-benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine 1-(2-methoxyethyl)-4-methyl-1H-pyrazol-5-amine
Molecular Formula C13H16FN3 (estimated) C7H13N3O
Molecular Weight ~237.3 (estimated) 155.2
Key Substituents 2-fluoroethyl, benzyl, methyl 2-methoxyethyl, methyl
Electronegativity Impact High (F atom) Moderate (O atom)
Lipophilicity (LogP) Higher (fluorine enhances hydrophobicity) Lower (methoxy increases polarity)

The fluorine substituent reduces polar surface area compared to methoxy, likely improving blood-brain barrier penetration in pharmaceutical contexts . However, the methoxy group may offer better solubility in aqueous media, critical for formulation .

Core Pyrazole Modifications

1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine (core structure without benzyl group) has a molecular weight of 143.16 . Benzylation adds ~93.1 g/mol (C7H7), altering steric and electronic profiles.

Haloalkyl vs. Alkyl Substituents

highlights the prevalence of 2-fluoroethyl in haloalkyl groups, which are often used to fine-tune pharmacokinetics. For example, 2-fluoroethyl substituents increase resistance to oxidative metabolism compared to non-fluorinated ethyl groups, extending half-life in vivo . In contrast, non-halogenated analogs like 1-ethyl-4-methyl-1H-pyrazol-5-amine lack these advantages.

Biological Activity

N-benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is a compound within the pyrazole class known for its potential biological activities, including anticancer properties and interactions with various molecular targets. This article reviews the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound involves multiple chemical reactions:

  • Formation of the Pyrazole Ring : The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
  • Introduction of the Fluoroethyl Group : This is achieved via nucleophilic substitution using a fluoroethyl halide.
  • Attachment of the Benzyl Group : The benzyl group is introduced through a reaction with benzyl chloride in the presence of a base.
  • Methylation : The final step involves methylation of the pyrazole ring using methyl iodide as a methylating agent.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

A study highlighted that derivatives of pyrazole compounds, including those similar to this compound, showed significant antiproliferative activity against MIA PaCa-2 pancreatic cancer cells. These compounds were found to disrupt mTORC1 activity and enhance autophagy, suggesting a potential mechanism for their anticancer effects .

The mechanism of action for this compound likely involves:

  • Binding to Enzymes/Receptors : The presence of fluorine enhances binding affinity to specific enzymes or receptors, modulating their activity and leading to biological effects.
  • Autophagy Modulation : Similar compounds have been shown to interfere with autophagic processes, potentially leading to increased cancer cell death .

Study on Antiproliferative Activity

In a study focused on related pyrazole derivatives, two compounds demonstrated submicromolar antiproliferative activity against pancreatic cancer cells. These compounds reduced mTORC1 activity and increased autophagy levels, indicating that this compound could serve as an effective anticancer agent .

Fluorine Substituent Effects

Research on fluorinated derivatives indicated that the incorporation of fluorine atoms into pyrazole structures enhances lipophilicity and biological activity. This suggests that this compound may possess improved pharmacokinetic properties compared to non-fluorinated analogs .

Research Applications

This compound has potential applications in various fields:

Field Application
Chemistry Building block for synthesizing complex pharmaceuticals and agrochemicals.
Biology Studied for enzyme inhibition and receptor binding interactions.
Medicine Investigated for therapeutic effects in cancer treatment and other diseases.
Industry Used in developing new materials and specialty chemicals.

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